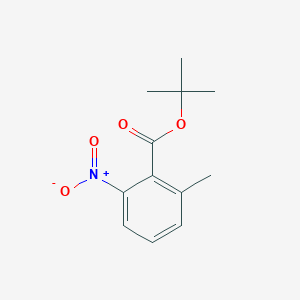

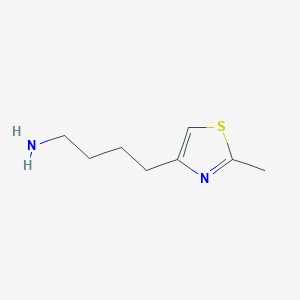

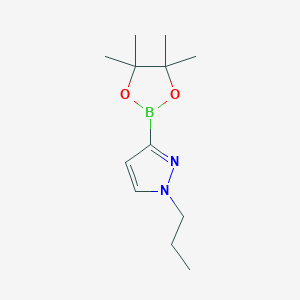

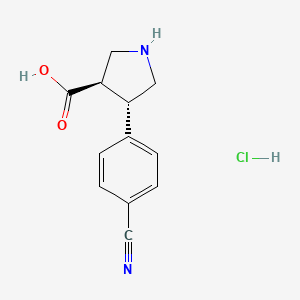

![molecular formula C10H8FN3 B1507891 6-Fluoro-[2,3'-bipyridin]-6'-amine CAS No. 1177269-58-7](/img/structure/B1507891.png)

6-Fluoro-[2,3'-bipyridin]-6'-amine

説明

The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It also includes the class of compounds it belongs to and its applications .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants used, the conditions under which the reaction occurs (like temperature, pressure, catalysts), and the yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, etc. These properties can often be found in databases or determined experimentally .科学的研究の応用

Ligand Preparation and Complex Formation

- Easy Preparation of Ligand and Instantaneous Reaction with Dioxygen : The tris(2-fluoro-6-pyridylmethyl)amine ligand (F3TPA) can be prepared easily, and upon complexation to FeCl2, it forms a high-spin F3TPAFe(II)Cl2 complex. This complex shows instant reaction with molecular dioxygen, leading to the formation of dinuclear species, significant for understanding iron's reaction mechanisms (Machkour et al., 2004).

Antibacterial Activity

- Synthesis and Antibacterial Activity : The synthesis and study of pyridonecarboxylic acids, including those with substitutions similar to 6-fluoro-[2,3'-bipyridin]-6'-amine, reveal potential antibacterial properties. These compounds have shown more activity than enoxacin, suggesting their significance in medical research (Egawa et al., 1984).

Herbicide Development

- Novel Fluoropicolinate Herbicides : Research on the synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines suggests applications in agriculture. These compounds, including derivatives of this compound, could be potent herbicides (Johnson et al., 2015).

Catalyst-Free Amination

- Catalyst-Free Amination for Various Derivatives : Studies on the catalyst-free reactions of 2-fluoropyridine with amines reveal the potential for creating a range of derivatives, including those similar to this compound. This research opens pathways for synthesizing various related compounds (Abel et al., 2015).

Indium Phosphate Structures

- Fluorinated Indium Phosphate with Intersecting Channels : The synthesis of novel open-framework fluorinated indium phosphate using compounds structurally related to this compound shows potential applications in material science, especially in the development of new materials with unique structural properties (Chen et al., 2006).

Antitumor Agents

- Development of Antitumor Agents : Research into 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, related to this compound, has indicated their potential as antitumor agents. The study of their structure-activity relationships is crucial for the development of new clinical treatments (Tsuzuki et al., 2004).

Heavy Metal Sensing

- Development of Polyfunctionalized Bipyridines for Heavy-Metal Sensing : The use of polyfunctionalized bipyridines derived from reactions similar to those involving this compound in detecting heavy metals like mercury, copper, and iron is a promising area in environmental monitoring (Tamargo et al., 2021).

CO2 Reduction

- Rhenium Bipyridine Catalysts for CO2 Reduction : Research into rhenium tricarbonyl bipyridine complexes, involving similar structures to this compound, has been focused on CO2 reduction. These studies are significant for understanding and developing new methods for environmental CO2 management (Hellman et al., 2019).

Fluorescence Probes

- High-Affinity Ratiometric Fluorescence Probes : The development of ratiometric fluorescence probes based on 6-amino-2,2′-bipyridine scaffold, similar to this compound, has potential applications in biological research, especially for visualizing endogenous labile Zn2+ in living cells (Hagimori et al., 2022).

Synthesis of Diverse Derivatives

- Synthesis of 3-Substituted 2-Aminopyridines : Methods for substituting 3-fluoro-2-nitropyridine, which are related to the synthesis of this compound, have been developed. This research is crucial for creating a range of nitrogen-containing heterocycles and aliphatic amines (Culshaw et al., 2012).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-(6-fluoropyridin-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-9-3-1-2-8(14-9)7-4-5-10(12)13-6-7/h1-6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUPLOMHUSDVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720839 | |

| Record name | 6-Fluoro[2,3'-bipyridin]-6'-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177269-58-7 | |

| Record name | 6-Fluoro[2,3'-bipyridin]-6'-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。